

# Spectroscopic Profile of D-Threoninol: A Technical Guide

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## Compound of Interest

Compound Name: *D-Threoninol*

Cat. No.: *B2792197*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **D-Threoninol**, an important chiral building block in synthetic organic chemistry and drug development. Due to the limited availability of public experimental spectra for **D-Threoninol**, this guide utilizes data from its enantiomer, L-Threoninol. In achiral spectroscopic environments, enantiomers exhibit identical spectra. This information is presented to support researchers in compound identification, quality control, and further analytical studies.

## Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Threoninol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data (L-Threoninol in D<sub>2</sub>O)

Chemical Shift (ppm)	Multiplicity	Assignment
3.75	dd	H-1a
3.61	dd	H-1b
3.57	m	H-3
3.01	m	H-2
1.15	d	H-4 (CH <sub>3</sub> )

#### <sup>13</sup>C NMR Data (L-Threoninol in D<sub>2</sub>O)

Chemical Shift (ppm)	Assignment
68.8	C-3
64.9	C-1
58.1	C-2
19.4	C-4

## Infrared (IR) Spectroscopy

#### Key IR Absorption Bands (L-Threonine)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H, N-H stretching
2970-2850	Medium	C-H stretching
1630-1550	Strong	N-H bending
1420-1330	Medium	O-H bending
1150-1000	Strong	C-O, C-N stretching

## Mass Spectrometry (MS)

## Key Mass Fragments (L-Threonine, Electron Ionization)

m/z	Relative Intensity	Possible Fragment
74	High	$[M - \text{COOH}]^+$
45	High	$[\text{COOH}]^+$
44	High	$[\text{CH}(\text{NH}_2)\text{COOH}]^+$ fragment
30	Medium	$[\text{CH}_2\text{NH}_2]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

## NMR Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of the **D-Threoninol** sample.
  - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide ( $\text{D}_2\text{O}$ ), Methanol- $\text{d}_4$ , or Chloroform- $\text{d}$ ).
  - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
  - The NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
  - For  $^1\text{H}$  NMR, the spectral width is set to cover the expected chemical shift range (e.g., 0-12 ppm). A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, a wider spectral width is used (e.g., 0-220 ppm), and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the

$^{13}\text{C}$  isotope.

- Standard pulse sequences are used for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR.
- Data Processing:
  - The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
  - Phase and baseline corrections are applied to the spectrum.
  - The chemical shifts are referenced to an internal standard, such as Tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of the solid **D-Threoninol** sample directly onto the ATR crystal.
  - Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - A background spectrum of the empty, clean ATR crystal is recorded first.
  - The sample spectrum is then acquired, typically in the mid-IR range ( $4000\text{--}400\text{ cm}^{-1}$ ).
  - A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

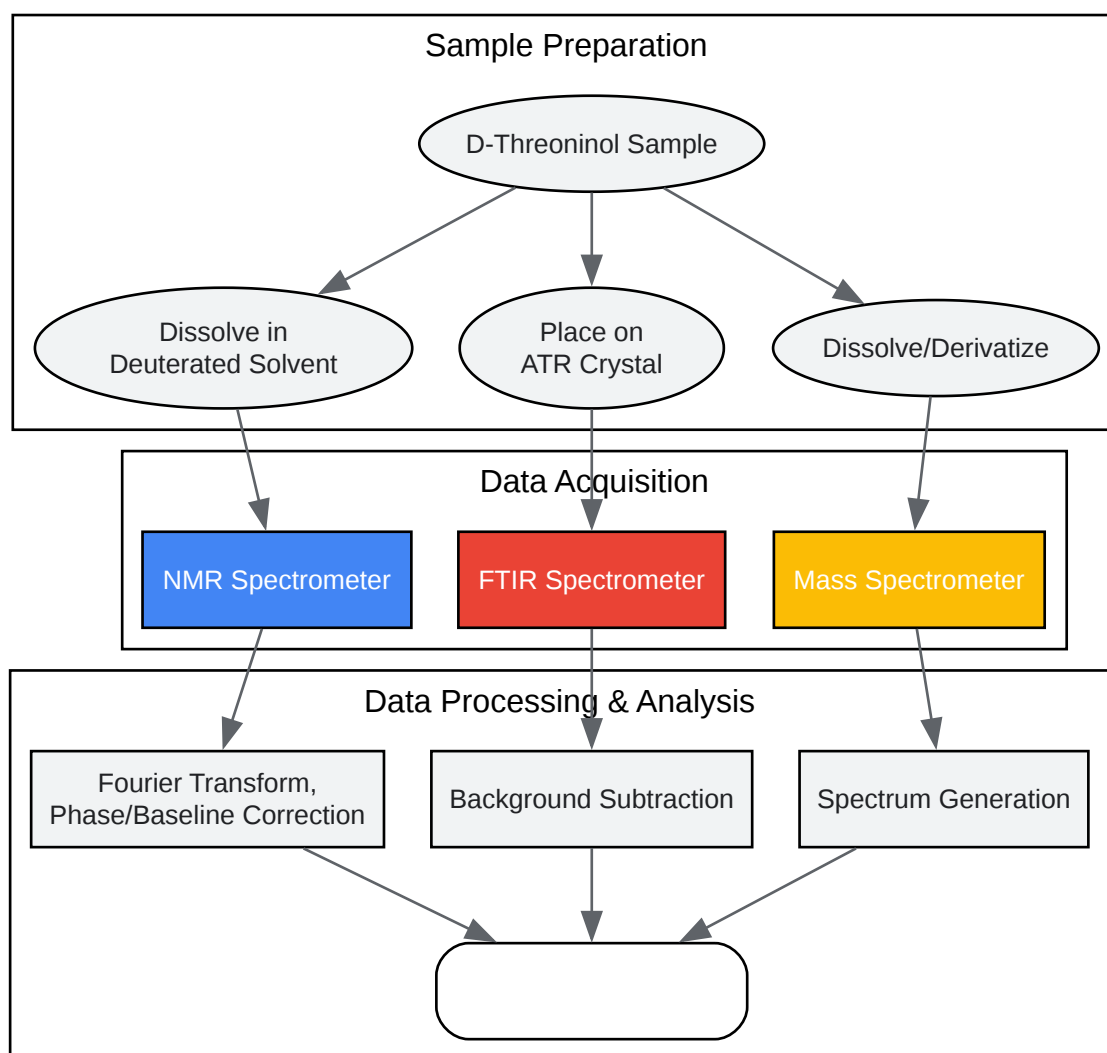
- The positions of the absorption bands are identified and reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry

- Sample Preparation:
  - For Electron Ionization (EI-MS), a small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). Derivatization to a more volatile form may be necessary for GC-MS.
  - For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid) at a low concentration (e.g., 1-10  $\mu\text{g/mL}$ ).
- Data Acquisition:
  - EI-MS: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) and detected.
  - ESI-MS: The sample solution is introduced into the ion source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. These ions are then analyzed by the mass spectrometer.
- Data Analysis:
  - The mass spectrum is a plot of relative ion intensity versus  $m/z$ .
  - The molecular ion peak ( $M^+$  or  $[M+H]^+$ ) is identified to determine the molecular weight.
  - The fragmentation pattern is analyzed to deduce the structure of the molecule.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **D-Threoninol**.



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General workflow for spectroscopic analysis.

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